molecular formula C11H13BN2O3 B7953717 [4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

[4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

Cat. No.: B7953717
M. Wt: 232.05 g/mol
InChI Key: USODXEXCVAGGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole ring.

Chemical Reactions Analysis

Types of Reactions

[4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions .

Biology and Medicine

The 1,2,4-oxadiazole ring is known for its bioisosteric properties, making this compound a potential candidate for drug development. It has been explored for its antibacterial, antiviral, and anticancer activities .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties .

Mechanism of Action

The mechanism of action of [4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid in biological systems involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
  • [4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
  • [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

Uniqueness

Compared to similar compounds, [4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid has a unique isopropyl group on the oxadiazole ring, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties .

Properties

IUPAC Name

[4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O3/c1-7(2)11-13-10(14-17-11)8-3-5-9(6-4-8)12(15)16/h3-7,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USODXEXCVAGGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NOC(=N2)C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.